molecular formula C10H12O2 B1666338 4-Phenylbutyric acid CAS No. 1821-12-1

4-Phenylbutyric acid

Cat. No.: B1666338
CAS No.: 1821-12-1
M. Wt: 164.20 g/mol
InChI Key: OBKXEAXTFZPCHS-UHFFFAOYSA-N
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Description

Phenylbutyric acid, also known as 4-phenylbutyric acid, is a monocarboxylic acid with the chemical formula C₁₀H₁₂O₂. It is a derivative of butyric acid, where a phenyl group is substituted at the fourth carbon. This compound is naturally produced by colonic bacteria fermentation and has various biological and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylbutyric acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, phenylbutyric acid is often produced by purifying industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified acid is then reacted with sodium reagents to produce sodium phenylbutyrate .

Chemical Reactions Analysis

Reduction of 4-Oxo-4-Phenylbutanoic Acid

4-PBA can also be synthesized via the hydrogenation of 4-oxo-4-phenylbutanoic acid . This method is less common but provides an alternative route under controlled conditions:

Reaction Pathway :

  • Catalytic hydrogenation of the ketone group in 4-oxo-4-phenylbutanoic acid.

  • Reduction using palladium or platinum catalysts in acidic or neutral media.

Key Observations :

  • The reduction process preserves the phenyl ring while converting the ketone to a carboxylic acid group .

  • NMR analysis confirms the structural integrity of the product .

Formation of 4,N-Diphenylbutyramide

4-PBA reacts with aniline derivatives to form 4,N-diphenylbutyramide , a compound with potential pharmacological activity.

Reaction Steps :

  • Activation of 4-PBA’s carboxylic acid group using thionyl chloride (SOCl₂).

  • Reaction with aniline to form the amide bond .

Key Data :

  • The reaction proceeds with >75% efficiency under anhydrous conditions .

Catalytic and Mechanistic Insights

The role of Lewis acids (e.g., AlCl₃, ZnCl₂) in 4-PBA synthesis is critical:

  • AlCl₃ polarizes the γ-butyrolactone, enhancing electrophilicity for benzene attack .

  • Catalytic efficiency is temperature-dependent, with optimal activity at 50–60°C .

Comparative Catalyst Performance :

CatalystReaction RateByproduct FormationReference
AlCl₃HighLow
ZnCl₂ModerateModerate
H₂SO₄LowHigh

Industrial and Pharmacological Relevance

  • Drug Synthesis : 4-PBA is an intermediate in producing Buphenyl , a drug for urea cycle disorders .

  • Chemical Chaperoning : While primarily a therapeutic agent, 4-PBA’s chemical stability under physiological conditions (pH ~7.4) makes it suitable for in vivo applications .

Scientific Research Applications

Chemical Chaperone Activity

4-PBA is primarily known for its role as a chemical chaperone, which helps in protein folding and alleviating endoplasmic reticulum (ER) stress. This property has made it a subject of interest in various pathological conditions:

  • Urea Cycle Disorders : Approved for clinical use under the trade name Buphenyl, 4-PBA is utilized to treat urea cycle disorders by enhancing the elimination of ammonia from the body .
  • Neurodegenerative Diseases : Studies indicate that 4-PBA can mitigate cognitive impairment in models of cerebral ischemia/reperfusion injury. In a rat study, chronic treatment with 4-PBA improved cognitive functions assessed through various behavioral paradigms such as the Morris water maze .
  • Diabetes and Obesity : Research has shown that 4-PBA can alleviate ER stress linked to type 2 diabetes and obesity by enhancing insulin sensitivity and reducing inflammation .
  • Lactic Acidosis : In cases of pyruvate dehydrogenase complex deficiency, 4-PBA has been shown to enhance enzyme activity, providing a potential therapeutic avenue for managing lactic acidosis .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of 4-PBA in models of spinal cord injury and neurodegenerative diseases. It reduces apoptosis in spinal cord neurons and promotes motor function recovery .

Plant Resistance Enhancement

In agriculture, 4-PBA is being explored for its ability to enhance plant resistance against pathogens:

  • Disease Resistance : Research indicates that 4-PBA improves plant tolerance to bacterial, viral, and nematode infections without compromising yield. It activates the plant's natural defense mechanisms against these pathogens .
  • Elicitor Properties : The compound acts as an elicitor that stimulates plant defense responses, thereby preventing hypersensitive cell death induced by phytopathogens .

Summary of Case Studies

Study FocusApplicationFindings
Urea Cycle DisordersClinical UseEffective in ammonia detoxification
Cognitive ImpairmentNeuroprotectionImproved cognitive functions post-stroke in rats
Diabetes ManagementMetabolic HealthEnhanced insulin sensitivity and reduced inflammation
Lactic Acidosis TreatmentEnzyme ActivityIncreased pyruvate dehydrogenase activity in deficient models
Plant Disease ResistanceAgricultureEnhanced resistance to pathogens without yield loss

Comparison with Similar Compounds

Phenylbutyric acid can be compared with other similar compounds such as:

Phenylbutyric acid’s unique combination of chemical chaperone activity, histone deacetylase inhibition, and ammonia scavenging properties distinguishes it from these similar compounds.

Biological Activity

4-Phenylbutyric acid (4-PBA) is a small molecular weight fatty acid that has garnered significant attention for its biological activity, particularly as a chemical chaperone. This article explores the diverse biological activities of 4-PBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

4-PBA functions primarily as a chemical chaperone , which means it assists in the proper folding of proteins within the endoplasmic reticulum (ER). This activity is crucial for maintaining cellular proteostasis and preventing the accumulation of misfolded proteins, which can lead to cellular stress and apoptosis. The mechanisms through which 4-PBA exerts its effects include:

  • Inhibition of ER Stress : 4-PBA alleviates ER stress by enhancing protein folding capabilities and preventing misfolded protein aggregation. This action helps to mitigate the unfolded protein response (UPR), which, if unregulated, can trigger pro-apoptotic pathways .
  • Binding Affinity : Studies have shown that 4-PBA binds specifically to human serum albumin (HSA), which may enhance its therapeutic efficacy by increasing its bioavailability and stability .
  • Anti-inflammatory Effects : 4-PBA has demonstrated anti-inflammatory properties by inhibiting pathways such as NF-κB activation, which is involved in inflammatory responses .

Therapeutic Applications

The therapeutic potential of 4-PBA spans various medical conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Below are some notable applications:

  • Urea Cycle Disorders : Clinically, 4-PBA is used to treat urea cycle disorders under the trade name Buphenyl. It functions as an ammonia scavenger, reducing toxic ammonia levels in patients .
  • Neurodegenerative Diseases : Research indicates that 4-PBA may improve motor function and reduce apoptosis in models of neurodegenerative diseases such as spinal muscular atrophy (SMA) . In Tg2576 mice models, long-term administration of 4-PBA has been shown to prevent memory deficits associated with amyloid-beta accumulation .
  • Inflammatory Conditions : In models of rheumatoid arthritis and inflammatory bone loss, 4-PBA has been effective in reducing inflammation and joint damage by inhibiting synovial fibroblast proliferation and matrix metalloproteinase expression .

Table 1: Summary of Key Studies on 4-PBA

StudyModelFindings
Urea Cycle DisordersDemonstrated reduction in ammonia levels; approved for clinical use.
Collagen-Induced ArthritisReduced severity of arthritis; inhibited IL-1β-stimulated fibroblast proliferation.
Spinal Muscular AtrophyImproved motor function and reduced apoptosis in spinal cord neurons.
LPS-Induced Bone LossAttenuated bone loss by reducing osteoclast activity and inflammation.

Detailed Research Findings

  • Endoplasmic Reticulum Stress Inhibition : A study indicated that 4-PBA significantly reduced ER stress markers in various cellular models, demonstrating its potential as a therapeutic agent for diseases characterized by protein misfolding .
  • Neuroprotective Effects : In rodent models exposed to stressors like light-induced damage, 4-PBA was found to protect photoreceptor cells from degeneration by suppressing ER stress responses .
  • Bone Health : In a study examining inflammatory bone loss, 4-PBA was shown to decrease osteoclast size and activity in response to lipopolysaccharide (LPS) treatment, suggesting its role in protecting against inflammatory bone diseases .

Q & A

Basic Research Questions

Q. What is the molecular structure of 4-PBA, and how does it influence its biological activity?

4-PBA (C₁₀H₁₂O₂) consists of a phenyl group attached to a four-carbon butyric acid chain. Its 2D skeletal structure (SMILES: OC(=O)CCCc1ccccc1) allows for hydrophobic interactions with cellular targets, while the carboxylic acid group enables pH-dependent solubility and hydrogen bonding . The spatial arrangement (3D ball-and-stick model) facilitates binding to histone deacetylases (HDACs) and endoplasmic reticulum (ER) stress sensors, which underpins its dual role as an HDAC inhibitor and chemical chaperone .

Q. What are the primary mechanisms of action of 4-PBA in cellular models?

4-PBA acts via two key pathways:

  • HDAC inhibition : Competitively binds to HDACs (e.g., HDAC3 with IC₅₀ = 0.24 μM), increasing histone acetylation and transcriptional activation of stress-response genes like GLUT4 .
  • ER stress modulation : Reduces misfolded protein accumulation by stabilizing GRP78/BiP, thereby inhibiting IRE1 and PERK pathways .
    Methodologically, HDAC inhibition is assessed using fluorometric assays (e.g., HDAC-Glo™), while ER stress is quantified via immunoblotting for BiP, CHOP, and XBP1 splicing .

Q. What safety precautions are necessary when handling 4-PBA in laboratory settings?

4-PBA is classified as:

  • Acute toxicity (Oral, Category 4) : LD₅₀ = 2,200 mg/kg (rat).
  • Skin/Eye Irritant (Category 2/2A) : Causes irritation upon contact.
  • Respiratory Irritant (Category 3) : May trigger bronchial inflammation.
Hazard CodePrecautionary Measures
H302Use PPE (gloves, lab coat) and avoid ingestion.
H315/H319Employ fume hoods for weighing; rinse eyes/skin with water if exposed.
H335Store in sealed containers under dry conditions (20–25°C) .

Advanced Research Questions

Q. How can researchers design experiments to assess the dual inhibitory effects of 4-PBA on HDAC and ER stress?

  • Dose-response optimization : Test concentrations ranging from 0.5–5 mM (common in vitro range) to avoid off-target effects. For example, 2 mM 4-PBA inhibits HDAC3 in HCT116 cells while reducing ER stress markers in LPS-treated macrophages .
  • Multi-omics integration : Combine RNA-seq (to identify HDAC-regulated genes) with proteomics (to quantify ER chaperones like BiP). Time-course studies (e.g., 6–48 hr) can distinguish early HDAC effects from later ER stress modulation .

Q. How should conflicting data on 4-PBA’s role in autophagy be analyzed and reconciled?

Studies report contradictory effects:

  • Autophagy inhibition : 4-PBA reduces LPS-induced autophagic vacuoles (AVOs) from 61.6% to 53.1% in macrophages by stabilizing p62 .
  • Context-dependent outcomes : In cancer cells, 4-PBA may promote autophagy via NF-κB acetylation, enhancing chemosensitivity .
    To resolve contradictions, researchers should:
    • Validate autophagy markers (LC3-II, ATG5) across cell types.
    • Use CRISPR/Cas9 to knockout HDAC5 or ER stress sensors, isolating pathway-specific effects .

Q. What methodological considerations are critical when optimizing 4-PBA concentration for in vitro studies?

  • Solubility and cytotoxicity : 4-PBA is soluble in DMSO (125 mg/mL) but exhibits cytotoxicity above 10 mM. Pre-test viability (MTT assay) in target cells (e.g., A549 vs. primary epithelial cells) .
  • Pharmacokinetic modeling : Account for short half-life (t₁/₂ ≈ 1–2 hr in plasma) by replenishing media in long-term cultures .

Q. Data Contradiction Analysis

Q. Why does 4-PBA show variable efficacy in different disease models (e.g., cancer vs. diabetes)?

  • Cancer : 4-PBA enhances apoptosis in HCT116 cells via HDAC3 inhibition but may protect neurons from ER stress in neurodegenerative models .
  • Diabetes : In diabetic nephropathy, 4-PBA reduces oxidative stress (↓ROS, ↑SOD) but has minimal impact on hyperglycemia .
    Key variables include tissue-specific HDAC isoform expression and baseline ER stress levels. Researchers should prioritize isoform-selective inhibitors (e.g., HDAC3-IN-T247) for mechanistic studies .

Properties

IUPAC Name

4-phenylbutanoic acid
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InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
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InChI Key

OBKXEAXTFZPCHS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O
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Molecular Formula

C10H12O2
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Related CAS

1716-12-7 (hydrochloride)
Record name 4-Phenylbutyric acid
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DSSTOX Substance ID

DTXSID2037631
Record name 4-Phenylbutyric acid
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Molecular Weight

164.20 g/mol
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Physical Description

White or off-white powder; [Alfa Aesar MSDS], Solid
Record name 4-Phenylbutyric acid
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Boiling Point

290.00 °C. @ 760.00 mm Hg
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Solubility

18 mg/mL
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Vapor Pressure

0.000664 [mmHg]
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Mechanism of Action

Sodium phenylbutyrate is the most commonly used salt used in drug products of phenylbutyric acid. Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate. Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine. Phenylacetylglutamine is then excreted by the kidneys, thus providing an alternate mechanism of waste nitrogen excretion to the urea cycle. Phenylacetylglutamine is comparable to urea, as each molecule contains two moles of nitrogen.
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CAS No.

1821-12-1
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Melting Point

47 - 49 °C
Record name Benzenebutanoic acid
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Synthesis routes and methods I

Procedure details

For example, a known compound, γ-phenyl-γ-butyrolactone having a melting point of 36° C. to 37° C. is reacted with a phenol derivative having the general formula: ##STR9## wherein R2 represents a hydrogen atom or an alkyl group having 1 to 3 carbon atoms in the presence of a base such as sodium alkoxide, potassium alkoxide, sodium hydroxide, potassium hydroxide, sodium hydride, or sodium metal to form a 4-phenyl butyric acid derivative having the general formula: ##STR10## wherein R2 is the same as defined above,
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potassium alkoxide
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Synthesis routes and methods II

Procedure details

Powdered aluminum chloride (200 g) was added to benzene (400 g) and stirred for 10 min at 50° C. Butyrolactone (86 g) was added in small portions. The temperature was maintained between 50 and 60° C. for 90 min and then the reaction mixture was added, with stirring, to a mixture of ice and 5% sodium hydroxide. The temperature was maintained below 35° C. and the pH was maintained between 9 and 9.5 for 2 hr. The mixture was filtered under vacuum. Phenylbutyric acid was precipitated from the aqueous fraction by the addition of ice and hydrochloric acid. Crude (93.7%-94.3%) 4-phenylbutyric acid was isolated by vacuum filtration.
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200 g
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400 g
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86 g
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Yield
93.7%

Synthesis routes and methods III

Procedure details

A solution of 4-phenyl-butyric acid methyl ester (compound of example 47) (5 g, 28.05 mmol) in anhydrous THF (200 mL) was prepared and cooled to −78° C. To this solution was added by cannula a freshly prepared solution of LDA (28.05 mmol, ca. 1M) in anhydrous THF. The reaction mixture was stirred for 30 minutes, then treated drop wise with a cooled solution of tert-butyl bromoacetate (4.6 mL, 30.86 mmol) in anhydrous THF (30 mL). HMPA (1.2 mL) was added and stirring was continued at −78° C. for an additional 30 minutes followed by slowly warming to room temperature. Stirring was continued overnight. Saturated ammonium chloride was added and after stirring, the organic phase was separated. The aqueous phase was extracted several times with ethyl acetate. The recombined organic layer was washed with brine, dried over sodium sulfate and filtered. The solvent was evaporated and the crude product was flashed using 10% ethyl acetate in hexanes. Based on its 1H NMR spectrum, the flashed oily colorless product was considered sufficiently pure for the next step. 1H-NMR(CDCl3, 300 MHz: 1.43(s, 9H); 1.99(m, 2H); 2.40(m, 1H); 2.73(m, 4H); 2.84(m, 1H); 3.71(s, 3H); 7.21(m, 5H).
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200 mL
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4.6 mL
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30 mL
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1.2 mL
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Synthesis routes and methods IV

Procedure details

8.9 mg (0.03 mmol) of 2-iodo-5-methylbenzenesulfonic acid prepared by Preparation Example 2, 2.04 g (3.3 mmol) of powdered Oxone (registered trademark) were added to 3.75 ml of nitromethane, and 450 mg (3 mmol) of 4-phenylbutanol was added dropwise for two hours, and the mixture was heated at 70° C. while being stirred for six hours. The later treatment was carried out in the same way as in Example 1, and then 4-phenylbutanoic acid was obtained. The yield of the obtained 4-phenylbutanoic acid was determined and the result is shown in Table 1.
Quantity
8.9 mg
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2.04 g
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450 mg
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3.75 mL
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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